molecular formula C21H19Cl2N3O3 B2827940 2-(4-chlorophenoxy)-N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide CAS No. 1021056-47-2

2-(4-chlorophenoxy)-N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide

Cat. No.: B2827940
CAS No.: 1021056-47-2
M. Wt: 432.3
InChI Key: FBYQAVIQXVTTAT-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenoxy)-N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide is a structurally complex molecule featuring a pyridazinone core, a 4-chlorophenoxy substituent, and an acetamide-linked propyl chain.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O3/c22-16-4-2-15(3-5-16)19-10-11-21(28)26(25-19)13-1-12-24-20(27)14-29-18-8-6-17(23)7-9-18/h2-11H,1,12-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYQAVIQXVTTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The compound’s design integrates a pyridazinone ring, which is associated with kinase inhibition and anti-inflammatory activity in literature. Below is a comparative analysis with structurally related molecules:

Compound Name Molecular Weight (g/mol) Key Substituents Heterocyclic Core Pharmacological Target/Activity
Target Compound ~443.3 (calculated) 4-chlorophenoxy, acetamide, pyridazinone Pyridazinone Hypothesized: Kinase inhibition, cytotoxic
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 393.11 Naphthalenyloxy, triazole, 4-chlorophenyl 1,2,3-Triazole Not explicitly stated; likely cytotoxic
Compound 27 (Thieno-triazolo-diazepine hybrid) ~800 (estimated) Thieno-triazolo-diazepine, thalidomide-derived dioxopiperidinyl, 4-chlorophenyl Thieno[3,2-f]triazolo[4,3-a]diazepine Protein degradation (PROTAC design)

Key Observations :

  • Pyridazinone vs.
  • Halogenation: Both the target compound and Compound 6m feature 4-chlorophenyl groups, which are known to enhance lipophilicity and binding to hydrophobic enzyme pockets.
  • Linker Flexibility : The propyl chain in the target compound offers conformational flexibility, contrasting with the rigid triazole linker in Compound 6m .
Pharmacological Activities

While direct data for the target compound is unavailable, insights can be extrapolated from analogs:

  • Cytotoxicity Screening : The microculture tetrazolium (MTT) assay described by Alley et al. is a standard for evaluating cytotoxicity across diverse cancer cell lines. Compounds with chlorinated aromatic systems (e.g., 4-chlorophenyl in the target compound and Compound 6m ) often exhibit enhanced cytotoxicity due to improved cellular uptake and target engagement.
  • PROTAC Applications: Compound 27 incorporates a thalidomide-derived moiety for E3 ligase recruitment, enabling targeted protein degradation. The target compound lacks this feature but shares a pyridazinone core, which could be modified for similar applications.
  • Selectivity: The naphthalenyloxy group in Compound 6m may confer selectivity for specific tumor types, whereas the pyridazinone core in the target compound could favor kinase inhibition (e.g., cyclin-dependent kinases).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-chlorophenoxy)-N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide?

  • Methodology : Synthesis typically involves multi-step reactions, starting with chlorination of precursor anilines (e.g., 4-chloroaniline) and subsequent coupling with pyridazinone intermediates. Key steps include:

  • Step 1 : Formation of the pyridazinone core via cyclization under acidic conditions (e.g., HCl or H₂SO₄ catalysis) .
  • Step 2 : Alkylation or amidation using propylamine derivatives in polar solvents (ethanol/acetic acid) .
  • Step 3 : Final purification via column chromatography or recrystallization .
    • Critical Parameters : Solvent polarity, reaction temperature (60–100°C), and catalyst concentration significantly impact yield (typically 60–85%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., chlorophenyl protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ≈ 456.3 g/mol) .
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection (λ = 254 nm) .

Q. What physicochemical properties are critical for handling and storage?

  • Key Properties :

  • Solubility : Limited in water; soluble in DMSO, DMF, or ethanol .
  • Stability : Hygroscopic; store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .
  • Melting Point : 180–185°C (determined via differential scanning calorimetry) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing side products?

  • Strategies :

  • DoE (Design of Experiments) : Systematically vary solvent (e.g., ethanol vs. DMF), temperature (70–90°C), and catalyst loading (1–5 mol%) to identify optimal conditions .
  • In-Situ Monitoring : Use TLC or inline FTIR to detect intermediates and adjust reaction time .
  • Side-Product Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess water or byproducts .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Approaches :

  • Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity in HEK293 cells) .
  • Purity Reassessment : Confirm compound purity (>98%) via HPLC-MS to rule out impurities skewing results .
  • Molecular Docking : Compare binding modes with homologous targets (e.g., kinases vs. GPCRs) to explain selectivity variations .

Q. What strategies are recommended for assessing chemical stability under physiological conditions?

  • Protocols :

  • pH Stability Studies : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via LC-MS .
  • Oxidative Stress Testing : Expose to H₂O₂ (1–5 mM) and analyze sulfoxide/sulfone byproducts .
  • Plasma Stability : Evaluate half-life in human plasma using ultracentrifugation and LC-MS quantification .

Q. How can computational modeling guide mechanistic studies of its pharmacological activity?

  • Tools & Workflows :

  • Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., with COX-2 or EGFR) to predict binding affinity .
  • QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on bioactivity using datasets from analogs .
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and toxicity risks .

Q. What methodologies are suitable for synthesizing derivatives to establish structure-activity relationships (SAR)?

  • Approaches :

  • Parallel Synthesis : Introduce substituents (e.g., fluoro, methyl) at the chlorophenyl or pyridazinone moieties via Suzuki coupling or nucleophilic substitution .
  • Click Chemistry : Attach triazole or isoxazole rings via Cu-catalyzed azide-alkyne cycloaddition .
  • Biological Screening : Test derivatives in dose-response assays (e.g., 0.1–100 µM) to map substituent effects on potency .

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